![molecular formula C8H13N3 B2907260 4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 4875-37-0](/img/structure/B2907260.png)
4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Overview
Description
4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system
Mechanism of Action
Target of Action
It has been reported that similar compounds can be used to prepare inhibitors for xa factor and cdk .
Mode of Action
Based on its potential use in the synthesis of xa factor and cdk inhibitors , it can be inferred that it might interact with these targets and inhibit their activity, leading to changes in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is typically carried out in water under reflux conditions for several hours .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl or arylalkyl bromides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Imidazole derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Alkylated or acylated imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of inhibitors for enzymes such as Factor Xa and cyclin-dependent kinases (CDKs).
Organic Synthesis: This compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine: Lacks the dimethyl substitution at the 4-position.
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine: Similar structure but without the dimethyl groups.
Uniqueness
The presence of the dimethyl groups at the 4-position in 4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine enhances its lipophilicity and may affect its binding affinity to molecular targets, making it distinct from its analogs.
Biological Activity
4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by its fused imidazole and pyridine ring system. Its unique structure allows for various biological applications, particularly in medicinal chemistry and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
- IUPAC Name : 4,4-dimethyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine
- CAS Number : 4875-37-0
- Molecular Formula : C8H13N3
- Structure : The presence of dimethyl groups enhances the compound's lipophilicity and may influence its binding affinity to biological targets .
The compound is known to interact with various biological targets:
- Enzyme Inhibition : It has been reported that similar compounds can serve as inhibitors for Factor Xa and cyclin-dependent kinases (CDKs), which are crucial in regulating blood coagulation and cell cycle progression respectively .
- Antiproliferative Activity : Research indicates that derivatives of imidazo[4,5-c]pyridine exhibit significant antiproliferative effects against various cancer cell lines .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Antiproliferative | Demonstrated significant activity against multiple cancer cell lines with varying IC50 values. |
Enzyme Inhibition | Potential inhibitors for Factor Xa and CDKs; enhances therapeutic strategies in oncology. |
Antibacterial | Limited antibacterial activity observed; more research needed to explore this aspect. |
Antiproliferative Activity
A study assessed the antiproliferative effects of related imidazo[4,5-b]pyridine derivatives against several human cancer cell lines including glioblastoma (LN-229) and colorectal carcinoma (HCT-116). The results indicated that certain derivatives exhibited IC50 values in the sub-micromolar range (0.7 μM for one compound), highlighting their potential as anticancer agents .
Enzyme Inhibition Studies
In vitro studies have demonstrated that modifications at the N5 position of the tetrahydroimidazopyridine core can significantly enhance inhibitory activity against specific enzymes. For instance, the introduction of lipophilic moieties improved enzyme binding affinity by up to 60 times compared to unmodified derivatives .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
4,5,6,7-Tetrahydro-1H-imidazo[4,5-b]pyridine | Lacks dimethyl substitution | Lower antiproliferative activity |
2-Bromo-substituted derivatives | Enhanced lipophilicity | Increased potency against cancer cells |
Properties
IUPAC Name |
4,4-dimethyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-8(2)7-6(3-4-11-8)9-5-10-7/h5,11H,3-4H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLIGOLVLVMYKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCN1)NC=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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